(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
“(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H12ClNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m1./s1
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 189.64 . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Catalytic Reactions and Synthesis
One significant application involves its role in catalytic reactions and synthesis processes. For instance, pyrrolidine derivatives have been utilized in novel deconjugative esterification processes, leveraging specific catalytic conditions to afford unique ester compounds (Sano et al., 2006). Similarly, the compound has been part of the synthesis pathway for creating diverse organic structures, such as pyrrolidin-2-yl tetrazoles, demonstrating its utility in facilitating complex organic reactions (Aureggi et al., 2008).
Derivatization and Spectroscopic Identification
The compound has also been involved in studies focused on the derivatization and spectroscopic identification of novel cathinones, underscoring its utility in forensic and pharmaceutical analysis (Nycz et al., 2016). This research domain showcases the compound's application in enhancing the understanding of chemical properties and facilitating the identification of complex organic molecules.
Chemical Functionalization and Property Analysis
Another area of application is in the chemical functionalization and analysis of molecular properties, where it serves as a precursor or intermediate in the synthesis of novel compounds with potential applications in materials science and drug development (Kalita et al., 2019; Chen et al., 2012). The compound's flexibility in undergoing various chemical modifications makes it a valuable tool in exploring new chemical spaces and understanding the relationship between structure and function.
Antimicrobial and Biological Activity
Furthermore, research has explored the synthesis of pyrrolidine derivatives for their antimicrobial activity, offering insights into the development of new antimicrobial agents (Patel et al., 2011). This underscores the potential of (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride derivatives in contributing to medical research, particularly in addressing antibiotic resistance.
Safety and Hazards
This compound has a GHS signal word of “Warning”. It has a hazard statement of H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
(2S)-2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPSJXIFWSWGFS-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@]1(CCCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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